Geigerin

Description

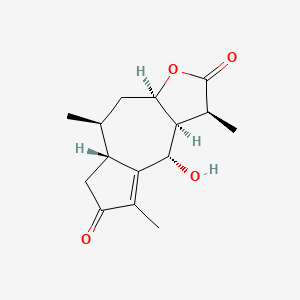

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(1S,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione |

InChI |

InChI=1S/C15H20O4/c1-6-4-11-13(8(3)15(18)19-11)14(17)12-7(2)10(16)5-9(6)12/h6,8-9,11,13-14,17H,4-5H2,1-3H3/t6-,8-,9+,11+,13+,14+/m0/s1 |

InChI Key |

BFWXQSLJSDLIAA-GSGOXJSYSA-N |

SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3=C(C(=O)CC13)C)O |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H](C3=C(C(=O)C[C@H]13)C)O |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3=C(C(=O)CC13)C)O |

Synonyms |

geigerin |

Origin of Product |

United States |

Natural Occurrence and Isolation from Botanical Sources

Plant Species of Origin

Geigerin has been notably isolated from Geigeria aspera Harv., commonly referred to as the "vomiting bush" or "vermeerbos" in southern Africa. journals.co.zaresearchgate.netnih.gov Other Geigeria species are also known to contain sesquiterpene lactones, including geigerinin (B1228551) and vermeerin. up.ac.zaresearchgate.net The genus Geigeria is a rich source of these compounds. tandfonline.com While Geigeria aspera and Geigeria ornativa are considered of particular economic importance in southern Africa due to their toxicity, other species like Geigeria africana subsp. ornativa, Geigeria filifolia, and Geigeria schinzii subsp. rhodesiana are also recognized within the genus. nih.govzimbabweflora.co.zwbotswanaflora.comcapriviflora.com Research has also explored the chemical compounds in Geigeria alata, identifying various constituents including azuleno[6,5-b]furan-2,6(3H,4H)-dione, which is structurally related to this compound. scione.com

Geographical Distribution and Ecological Relevance of Producing Organisms

The genus Geigeria is primarily confined to southern and tropical Africa. researchgate.net Geigeria aspera is chiefly found in the eastern Highveld of South Africa. up.ac.za Geigeria ornativa is concentrated in the western drier areas of South Africa, while Geigeria burkei is found around the Gauteng area. up.ac.za Geigeria africana subsp. ornativa has a wider distribution across Angola, Botswana, Namibia, Mozambique, Zambia, Zimbabwe, and South Africa, typically found in habitats like pans, dambos, mopane woodland, and grassland, usually on sandy soils. zimbabweflora.co.zw Geigeria filifolia is distributed in Mozambique, Zambia, Zimbabwe, Botswana, and several provinces of South Africa, inhabiting various types of grassland, vleis, and floodplains. botswanaflora.com Geigeria schinzii subsp. rhodesiana is found in Angola, Mozambique, Zambia, Zimbabwe, Botswana, and the Caprivi region of Namibia, in Miombo woodland and grassland, particularly near vleis and seasonal pans. capriviflora.com

The ecological relevance of this compound and other sesquiterpene lactones in Geigeria species is linked to their role as toxic principles. up.ac.zaresearchgate.net Ingestion of these plants, particularly by livestock like sheep, causes a condition known as "vermeersiekte" (vomiting disease), which is an economically important plant poisoning in southern Africa. up.ac.zaresearchgate.netnih.gov This suggests that these compounds may serve as a defense mechanism for the plants against herbivory.

Methodologies for Extraction and Primary Isolation from Plant Material

The isolation of this compound from Geigeria aspera involves a series of extraction and purification steps. Early methods described the process starting with air-dried plant material. journals.co.za The dried plant material is typically broken up and extracted with a solvent like absolute alcohol. journals.co.za The resulting extract is then concentrated and subjected to liquid-liquid extraction with different solvents to remove unwanted compounds like chlorophyll. journals.co.za

A detailed early method involved extracting air-dried plant material with absolute alcohol, concentrating the green extract, diluting with water, and then extracting with petroleum ether to remove chlorophyll. journals.co.za The aqueous-alcoholic solution, noted for its bitter taste due to compounds like this compound, was then repeatedly extracted with chloroform (B151607). journals.co.za The combined chloroform extracts were concentrated to yield a thick green syrup. journals.co.za this compound was then extracted from this syrup by stirring with hot water, followed by decanting the aqueous layer, treating it with animal charcoal, and filtering. journals.co.za Crystallization of this compound was achieved by refrigerating the yellowish solution after inoculation with this compound crystals. journals.co.za Further purification involved recrystallization from hot water, chloroform-petroleum ether, and water with charcoal treatment to obtain analytically pure this compound. journals.co.za The yield of this compound from air-dried plant material in one study was reported as 0.04%. journals.co.za

More recent studies on the isolation of sesquiterpene lactones, including this compound, from Geigeria aspera have utilized dichloromethane (B109758) (DCM) as an extraction solvent for the aerial parts of the plant. tandfonline.comup.ac.za Flash chromatography on silica (B1680970) gel with eluent systems such as acetone:toluene (1:12) or acetone:hexane (1:4) has been employed for the separation and purification of this compound from the crude extract. tandfonline.comup.ac.zaresearchgate.net Recrystallization from solvent mixtures like ethyl acetate (B1210297):hexane is used to obtain pure crystalline this compound. tandfonline.comup.ac.zaresearchgate.net

The isolation process often involves techniques such as column chromatography, and the purity of the isolated compound can be assessed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. tandfonline.comresearchgate.netnih.govup.ac.za X-ray crystallography has also been used to determine the absolute configuration of this compound. tandfonline.comresearchgate.netup.ac.za

Here is a summary of extraction and isolation steps based on the provided information:

| Step | Method/Solvent | Purpose |

| Initial Extraction | Absolute alcohol or Dichloromethane (DCM) | Extract compounds from dried plant material |

| Concentration of Extract | In vacuo | Reduce solvent volume |

| Liquid-Liquid Extraction | Petroleum ether (from aqueous-alcoholic solution) | Remove chlorophyll |

| Liquid-Liquid Extraction | Chloroform (from aqueous-alcoholic solution) | Extract bitter principles like this compound |

| Extraction from Syrup | Hot water | Isolate this compound from concentrated extract |

| Purification (Aqueous) | Animal charcoal, Filtration | Remove impurities |

| Crystallization | Refrigeration, Inoculation | Obtain crystalline this compound |

| Further Purification | Recrystallization (Water, Chloroform-Petroleum ether, Water with charcoal) | Enhance purity |

| Chromatographic Separation | Flash Chromatography (Silica gel with acetone:toluene or acetone:hexane) | Separate compounds from crude extract |

| Recrystallization (Post-chromatography) | Ethyl acetate:hexane | Obtain pure crystalline this compound |

Elucidation of Geigerin S Chemical Structure and Absolute Stereochemistry

Nomenclature and Chemical Classification

Geigerin is a complex organic molecule with a defined systematic name and classification based on its structural features.

IUPAC Name and CAS Registry Number

The IUPAC name for this compound is (1S,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione. nih.govnih.govchemicalregister.com It also has the alternative IUPAC name 4-Hydroxy-3,5,8-trimethyl-3a,7,7a,8,9,9a-hexahydroazuleno[6,5-b]furan-2,6(3H,4H)-dione. nih.gov The Chemical Abstracts Service (CAS) Registry Number for this compound is 436-45-3. nih.govleapchem.comguidechem.comctdbase.org Its PubChem Compound Identifier (CID) is 442244. nih.govnih.gov

Here is a summary of key identifiers for this compound:

| Identifier | Value | Source |

| IUPAC Name | (1S,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione | nih.govnih.govchemicalregister.com |

| Alternative IUPAC Name | 4-Hydroxy-3,5,8-trimethyl-3a,7,7a,8,9,9a-hexahydroazuleno[6,5-b]furan-2,6(3H,4H)-dione | nih.gov |

| CAS Registry Number | 436-45-3 | nih.govleapchem.comguidechem.comctdbase.org |

| PubChem CID | 442244 | nih.govnih.govchemicalregister.com |

| Molecular Formula | C₁₅H₂₀O₄ | nih.govnih.govchembk.com |

| Molecular Weight | 264.32 g/mol | nih.govnih.govleapchem.com |

Classification within Guaianolides (e.g., 5,7,5-tricyclic structure)

This compound is classified as a sesquiterpene lactone. nih.govresearchgate.net More specifically, it belongs to the guaianolide family. rsc.orgresearchgate.netorganic-chemistry.org Guaianolides are a type of sesquiterpene characterized by a bicyclo[5.3.0]decane (azulene) skeleton, often fused with a γ-lactone ring. nih.gov this compound possesses a 5,7,5-tricyclic structure, which is characteristic of certain guaianolides. organic-chemistry.orgnih.gov This tricyclic system is formed by the fusion of a five-membered ring, a seven-membered ring, and a five-membered lactone ring. organic-chemistry.orgnih.govliverpool.ac.ukresearchgate.net

Spectroscopic and Diffraction Techniques in Structural Analysis

The structure and stereochemistry of this compound have been extensively investigated using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D and 2D techniques, has been a crucial tool in deducing the structure of this compound. chemicalregister.comguidechem.comresearchgate.netup.ac.za NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule by analyzing the magnetic properties of atomic nuclei. igntu.ac.inwisc.edu 1D NMR spectra, such as ¹H NMR and ¹³C NMR, reveal the types of protons and carbons and their chemical environments. igntu.ac.in 2D NMR techniques, such as COSY, HMBC, and HMQC, provide information about coupling between nuclei and connectivity within the molecule, which is essential for piecing together the complete structure. igntu.ac.in Early studies and more recent investigations have utilized NMR to confirm the structure of this compound. researchgate.netup.ac.zascielo.org.za

Mass Spectrometry (MS)

Mass Spectrometry (MS) has been employed to determine the molecular weight of this compound and to gain insights into its fragmentation pattern, which can aid in structural confirmation. chemicalregister.comguidechem.comresearchgate.netup.ac.za Mass spectrometry works by ionizing the sample and separating ions based on their mass-to-charge ratio, providing a molecular ion peak that corresponds to the molecular weight of the compound. wisc.educhem-bio.info Fragmentation of the molecule during the ionization process yields smaller ions, and the pattern of these fragment ions can provide valuable information about the connectivity of atoms within the molecule. wisc.educhem-bio.inforesearchgate.net

X-ray Crystallography and Absolute Configuration Determination (e.g., of this compound and bromothis compound acetate)

X-ray crystallography has played a pivotal role in definitively establishing the constitution and relative stereochemistry of this compound, particularly through the analysis of a derivative, bromothis compound acetate (B1210297). journals.co.zarsc.orgchemicalregister.comguidechem.comup.ac.zarsc.orgrsc.orgduke.edugla.ac.ukcapes.gov.brgla.ac.uk This technique involves obtaining a high-quality crystal of the compound and analyzing the diffraction pattern produced when the crystal is exposed to X-rays. nih.govwordpress.comlibretexts.org The diffraction pattern is then used to calculate an electron density map, from which the positions of atoms in the crystal lattice, and thus the molecular structure, can be determined. nih.govlibretexts.org

Early investigations by Barton and Levisalles proposed a structure and partial stereochemistry for this compound. rsc.orgrsc.orggla.ac.uk To confirm and extend this assignment, an X-ray crystallographic analysis of bromothis compound acetate was undertaken. up.ac.zarsc.orgrsc.orgduke.educapes.gov.brgla.ac.uk This analysis established the constitution and relative stereochemistry of the bromo-derivative. rsc.orggla.ac.uk While the bromination site on this compound acetate was initially expected elsewhere, its actual position provided crucial stereochemical information. rsc.orggla.ac.uk

Stereochemical Investigations and Noted Isomerism (e.g., potential keto-enol tautomerism)

This compound exhibits isomerism, with two anhydrous varieties reported having melting points of 169°C and 189°C. up.ac.za Despite the different melting points, both isomers show the same optical activity in the same solvent. up.ac.za There are indications suggesting this isomerism may be due to keto-enol tautomerism, although acetylation studies under various conditions did not detect a hydroxyl group. up.ac.za Keto-enol tautomerism is a chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group bonded to a carbon atom with a double bond). byjus.comnews-medical.netorganicchemistrytutor.com This interconversion involves the migration of an alpha hydrogen atom and the reorganization of bonding electrons. byjus.comnews-medical.net While the keto form is generally more stable, factors like extended conjugation and hydrogen bonding can stabilize the enol form. organicchemistrytutor.com this compound forms a 2,4-dinitrophenylhydrazone in the presence of hydrochloric acid, indicating the presence of a ketonic function, but attempts to form derivatives in the absence of acid were unsuccessful. up.ac.za

Confirmation of Relative Stereochemistry through Synthetic Routes

The structure of this compound was initially proposed based on degradation studies and later confirmed in 1960 by X-ray analysis of the 1-bromo derivative of this compound acetate. lookchem.comgla.ac.ukrsc.org X-ray crystallography is a technique used to determine the three-dimensional molecular structure from a crystal by analyzing diffraction patterns. nih.gov The analysis of bromothis compound acetate confirmed the proposed structure of this compound. gla.ac.ukrsc.org

Further confirmation of the relative stereochemistry of this compound has been achieved through total synthesis. up.ac.zaresearchgate.net A total synthesis of (±) this compound confirmed the relative stereochemistry of the compound. up.ac.zaresearchgate.net Synthetic approaches to guaianolides, the class of sesquiterpenes to which this compound belongs, often involve controlling the relative configuration of stereogenic centers. thieme-connect.comnih.gov The synthesis of epicyclocolorenone, a compound analogous to deoxythis compound, also involved reactions similar to those used in the conversion of this compound acetate to anhydrothis compound, providing comparative insights into stereochemical transformations. publish.csiro.au

The absolute stereochemistry of this compound has been confirmed by X-ray crystal diffraction analysis as (3R,3aS,4S,7aR,8S,9aR)-4-hydroxy-3,5,8-trimethyl-3a,7,7a,8,9,9a-hexahydro-3H,4H-azuleno[6,5-b]furan-2,6-dione. up.ac.zaup.ac.zaresearchgate.net

Biosynthetic Pathways and Precursors

General Sesquiterpene Biosynthesis

All sesquiterpenes, which are C15 compounds, are derived from the universal precursor farnesyl pyrophosphate (FPP), also known as farnesyl diphosphate (B83284) (FDP). up.ac.zawikipedia.orgresearchgate.netroyalsocietypublishing.org FPP is a key intermediate in the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, two distinct routes for the biosynthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all terpenoids. royalsocietypublishing.orgmdpi.comresearchgate.netd-nb.info

The MVA pathway primarily occurs in the cytosol and is responsible for the synthesis of sesquiterpenes, triterpenes, and sterols. royalsocietypublishing.orgresearchgate.netd-nb.info The MEP pathway, located in the plastids, typically leads to the biosynthesis of monoterpenes, diterpenes, and carotenoids. royalsocietypublishing.orgresearchgate.net FPP is synthesized from IPP and DMAPP through the action of farnesyl pyrophosphate synthase (FPS). researchgate.netmdpi.com This enzyme catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. mdpi.com

The reaction mechanism for sesquiterpene production begins with the ionization of FPP, leading to the formation of a farnesyl cation. researchgate.netresearchgate.net This highly reactive intermediate can undergo various cyclizations and rearrangements, catalyzed by a diverse group of enzymes called sesquiterpene synthases (STSs) or terpene synthases (TSs), to generate the vast array of sesquiterpene skeletons found in nature. researchgate.netresearchgate.net

Proposed Biosynthetic Routes to Guaianolides

Guaianolides are a major structural group within the sesquiterpene lactones, characterized by a bicyclic hydroazulene ring system, typically with a 5,7-fused ring structure, and an attached lactone ring. d-nb.infonih.gov While detailed biosynthetic pathways for all guaianolides are not fully elucidated, it is generally accepted that an oxidized germacrene-type macrocycle serves as a key intermediate precursor. nih.gov

The biosynthesis of guaianolides in plants, particularly within the Asteraceae family where Geigerin is found, is proposed to proceed through the cyclization of FPP to a germacrene intermediate, often (+) germacrene A, catalyzed by germacrene A synthase (GAS). mdpi.comnih.gov Germacrene A is then typically converted to germacrene A acid through hydroxylation and oxidation reactions, often catalyzed by cytochrome P450 enzymes like germacrene A oxidase (GAO). mdpi.complos.org Subsequent enzymatic steps, including further oxidation and lactonization, lead to the formation of the characteristic guaianolide skeleton and the γ-lactone ring. mdpi.complos.org The stereochemistry of the lactone ring fusion is a distinguishing feature between guaianolides from different plant families, with Asteraceae guaianolides typically exhibiting a 6α, 8β conformation of the lactone ring. mdpi.com

Proposed Biosynthetic Pathway Scheme (General for Asteraceae Guaianolides):

| Step | Precursor | Enzyme(s) Involved | Intermediate/Product |

| Isoprenoid synthesis | Acetyl-CoA (MVA pathway) or Pyruvate/Glyceraldehyde-3-phosphate (MEP pathway) | Various enzymes (e.g., HMGR, ISPS) | IPP and DMAPP |

| FPP Synthesis | IPP, DMAPP | Farnesyl Pyrophosphate Synthase (FPS) | Farnesyl Pyrophosphate (FPP) |

| Cyclization to Germacrene | FPP | Germacrene A Synthase (GAS) | (+) Germacrene A |

| Oxidation to Germacrene Acid | (+) Germacrene A | Germacrene A Oxidase (GAO), other P450s | Germacrene A Acid |

| Further Modification & Lactonization | Germacrene A Acid | Various enzymes (e.g., hydroxylases, lactone synthases) | Guaianolide Sesquiterpene Lactone |

Note: This table represents a simplified, general pathway for guaianolides in Asteraceae. Specific steps and intermediates can vary depending on the plant species and the specific guaianolide structure.

Insights into Enzymes and Genetic Elements Involved in Sesquiterpene Lactone Biosynthesis

The biosynthesis of sesquiterpene lactones is controlled by a suite of specialized enzymes encoded by specific genes. Key enzymes include farnesyl pyrophosphate synthase (FPS), sesquiterpene synthases (STSs), and various modifying enzymes such as cytochrome P450 monooxygenases and acyltransferases. researchgate.netmdpi.comresearchgate.netresearchgate.net

Studies in various Asteraceae species known for producing sesquiterpene lactones, such as Artemisia annua (artemisinin biosynthesis) and Tanacetum cinerariifolium (pyrethrum biosynthesis), have provided significant insights into the genes and enzymes involved. researchgate.netplos.orgresearchgate.net For instance, in T. cinerariifolium, genes encoding germacrene A synthase (TcGAS) and germacrene A oxidase (TcGAO) have been identified and characterized as crucial for the formation of the sesquiterpene lactone backbone. plos.org Cytochrome P450 enzymes are known to catalyze hydroxylation and oxidation steps, which are essential for the formation of the lactone ring and other functional groups characteristic of sesquiterpene lactones. researchgate.netmdpi.complos.org

Research has also highlighted the role of transcription factors (TFs) in regulating the expression of genes involved in sesquiterpene lactone biosynthesis. researchgate.net For example, specific TFs have been shown to upregulate the expression of biosynthetic genes, leading to increased production of these compounds. researchgate.net

The genes involved in sesquiterpene lactone biosynthesis are often found to be highly expressed in specialized plant tissues, such as glandular trichomes, where these compounds accumulate. nih.govplos.orgresearchgate.net This tissue-specific expression suggests a coordinated genetic regulation of the pathway.

Understanding the enzymes and genetic elements involved in the biosynthesis of guaianolides like this compound is crucial for potential metabolic engineering approaches aimed at producing these compounds in heterologous systems or enhancing their production in host plants. royalsocietypublishing.orgresearchgate.net

Total Synthesis and Advanced Synthetic Methodologies for Geigerin and Its Analogs

Historical Overview of Total Synthetic Efforts

The synthesis of the guaianolide family, to which Geigerin belongs, has been a subject of research for decades, with over 50 syntheses of various guaianolides reported. nih.gov Early efforts in guaianolide synthesis, including studies towards this compound and its derivatives, date back at least to the 1960s, with investigations into partial syntheses and photochemical rearrangements of related compounds like artemisin. researchgate.net

A notable total synthesis of (±)-Geigerin was reported by Carret and Deprés in 2007. organic-chemistry.orgresearchgate.netacs.orgnih.gov Their approach was highlighted for its efficiency, achieving the synthesis in only eight steps from the tropylium (B1234903) cation without the need for protecting groups. researchgate.netnih.gov This synthesis demonstrated the power of employing key reactions and strategic bond formations to rapidly assemble the complex guaianolide core. organic-chemistry.org

The historical development of guaianolide synthesis has seen the evolution of different strategies to tackle the challenges posed by the fused ring system and multiple stereocenters. nih.govlboro.ac.uk These have included approaches based on rearrangements, cycloadditions, and the use of transition-metal catalysts. researchgate.net

Strategies for Constructing the Guaianolide Tricyclic Core

Several main strategies have been developed for constructing the guaianolide skeleton, the bicyclo nih.govlboro.ac.ukdecane framework. lboro.ac.uk These include:

Stereocontrolled rearrangement of suitably substituted decalins into the perhydroazulene ring system. lboro.ac.uk

Transannular cyclization of cyclodecanes. lboro.ac.uk

Conversion of cycloheptanes. lboro.ac.uk

Conversion of cyclopentanes. lboro.ac.uk

Another strategy involves a double allylation approach for constructing the researchgate.netnih.govnih.gov-fused carbocyclic system. escholarship.org This method has been used in the synthesis of guaianolides and features intramolecular allylation reactions to assemble the seven-membered ring. escholarship.org

The synthesis reported by Deprés and Carret for (±)-Geigerin utilized a strategy involving a regioselective [2+2] cycloaddition followed by a ring expansion to generate the required 5,7-motif of the guaianolide core. organic-chemistry.org

Key Reactions and Stereocontrolled Approaches

The total synthesis of this compound and its analogs relies on a repertoire of key reactions and stereocontrolled methodologies to establish the correct connectivity and relative/absolute stereochemistry. Some of these approaches include:

[2+2] Cycloaddition: This reaction has been employed in the synthesis of the guaianolide core. In the Deprés synthesis of (±)-Geigerin, a regioselective [2+2] cycloaddition between 2,2,2-trichloroacetyl chloride and 7-methylcycloheptatriene was a key step. organic-chemistry.org Ketene cycloadditions, a type of [2+2] cycloaddition, are known to provide four-membered rings and can proceed via a concerted mechanism with specific stereochemical consequences. wikipedia.orgrsc.org

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been utilized in this compound synthesis. nih.govwikiwand.comscispace.comwikimedia.org The Deprés synthesis featured a challenging sp2-sp3 Suzuki coupling using a vinyl chloride and methyl boronic acid to install the C4 methyl group. organic-chemistry.orgnih.gov This reaction is known for its mild conditions, functional group tolerance, and the stability of boronic acids. nih.govscispace.comscielo.org.mx

Ring Expansion: Ring expansion strategies are valuable for constructing cyclic systems of specific sizes. titech.ac.jpnih.gov In the synthesis of (±)-Geigerin by Deprés, a ring expansion step was used after the initial [2+2] cycloaddition to achieve the desired 5,7-ring system. organic-chemistry.org

Chiral Pool Approaches: Utilizing readily available enantiomerically pure compounds from the "chiral pool," such as terpenes, is a common strategy in the synthesis of chiral natural products like guaianolides. nih.govresearchgate.netnumberanalytics.comevitachem.com This approach leverages the existing stereochemistry of the starting material to control the stereochemistry in the product. nih.govnumberanalytics.com While (–)-α-santonin has been widely used for synthesizing Asteraceae guaianolides, other chiral pool building blocks like linalool (B1675412) and carvone (B1668592) have also been explored for accessing different guaianolide subtypes. nih.govresearchgate.netescholarship.orgescholarship.org

Other reactions and strategies employed in guaianolide synthesis include intramolecular carbonyl ene reactions, palladium catalysis, transannular cyclizations, ring-closing metathesis, and photochemical reactions. researchgate.netlboro.ac.ukpitt.edu

Enantioselective and Racemic Total Syntheses

Both racemic and enantioselective total syntheses of guaianolides, including this compound, have been reported. The Deprés synthesis mentioned earlier is a total synthesis of (±)-Geigerin, indicating the synthesis of a racemic mixture. organic-chemistry.orgresearchgate.netacs.orgnih.gov

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule with high purity. numberanalytics.comevitachem.com This is often achieved through the use of chiral catalysts, chiral auxiliaries, or by starting with enantiomerically pure materials from the chiral pool. numberanalytics.comevitachem.com While the Deprés synthesis of this compound was racemic, research in the synthesis of other guaianolides has explored enantioselective approaches, often starting from chiral pool materials like (R)-carvone or (S)-α-pinene. nih.govresearchgate.netescholarship.orgresearchgate.net

The choice between a racemic or enantioselective synthesis depends on various factors, including the desired application of the synthesized compound and the availability of suitable chiral starting materials or catalysts.

Divergent Synthetic Strategies for Accessing this compound and Structurally Related Compounds

Divergent synthetic strategies aim to access a range of structurally related compounds from a common intermediate or synthetic pathway. researchgate.netacs.org This approach is particularly useful for exploring the chemical space around a natural product scaffold and generating analogs for further study. acs.org

For guaianolides, divergent synthesis can involve manipulating specific positions on the core structure, such as C4, C5, and C10, which have been identified as important for biological activity. acs.org Strategies can include reductive, oxidative, and dehydration sequences applied to a rationally designed guaiane (B1240927) scaffold. acs.org

While the Deprés synthesis focused on (±)-Geigerin, the broader field of guaianolide synthesis has seen the development of divergent approaches to access various members of this family and their analogs. researchgate.netacs.org This allows for the preparation of compounds with different oxidation patterns and stereochemical features, contributing to a better understanding of structure-activity relationships. acs.org

Chemical Modification, Derivatization, and Structure Activity Relationship Sar Studies

Synthesis of Geigerin Derivatives and Analogs

The synthesis of this compound and its derivatives is crucial for SAR studies, allowing for targeted modifications to explore the role of specific functional groups and structural motifs. Total syntheses of (±)-Geigerin have been reported, providing access to the core guaianolide structure. researchgate.netthieme-connect.comorganic-chemistry.org One approach involved an 8-step synthesis from the tropylium (B1234903) cation, notably incorporating a Suzuki-Miyaura cross-coupling reaction using SPhos as a supporting ligand to install a methyl group at C4. wikipedia.orgnih.gov This highlights the application of modern synthetic methodologies in accessing the complex framework of this compound. Other synthetic efforts have focused on related guaianolides and sesquiterpene lactones, providing methodologies potentially applicable to this compound derivatization. nih.govresearchgate.netresearchgate.net The ability to synthesize analogs with specific structural changes is paramount for systematically evaluating their biological impact.

Identification of Key Pharmacophoric Moieties

Research into the biological activity of this compound and related sesquiterpene lactones has identified key structural features, or pharmacophores, that are critical for their effects. researchgate.net Two prominent moieties consistently implicated in the activity of these compounds are the α-methylene-γ-lactone ring and the cyclopentenone ring. researchgate.netmdpi.comdntb.gov.ua

The α-methylene-γ-lactone moiety is a common feature in many biologically active sesquiterpene lactones and is widely recognized for its contribution to their diverse properties, including cytotoxic, anti-inflammatory, and antimicrobial activities. researchgate.netnih.govresearchgate.netacs.org Similarly, the cyclopentenone moiety, present in compounds like cyclopentenone prostaglandins, is known for its potent biological activities, such as anti-inflammatory and anti-neoplastic effects. nih.govontosight.aiontosight.aitandfonline.comresearchgate.net The presence of these α,β-unsaturated carbonyl systems within the this compound structure is central to its reactivity and biological profile.

Mechanistic Insights from SAR Analysis

SAR analysis of this compound and other sesquiterpene lactones has provided significant mechanistic insights into their biological actions. A primary mechanism through which compounds containing the α-methylene-γ-lactone and cyclopentenone moieties exert their effects is via Michael-type addition reactions with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and the tripeptide glutathione. researchgate.netmdpi.comdntb.gov.uaresearchgate.netresearchgate.netup.ac.za

This covalent modification of proteins can lead to the modulation or inhibition of their function, disrupting various cellular pathways. tandfonline.com Studies have shown that the reactivity of these α,β-unsaturated carbonyl groups with thiols is a key determinant of the biological potency of these compounds. researchgate.netmdpi.com For instance, the inhibitory activity of some sesquiterpene lactones has been shown to be attenuated by the presence of thiol-containing compounds like glutathione, indicating that the α-methylene-γ-lactone moiety's reactivity with thiols is essential for its activity. mdpi.com

Cytotoxicity studies comparing this compound with related sesquiterpene lactones highlight the importance of specific structural variations on activity. For example, Ivalin (B1214184), another sesquiterpene lactone isolated from Geigeria aspera, demonstrated significantly higher cytotoxicity in murine skeletal myoblast (C2C12) cells compared to this compound and isothis compound acetate (B1210297). researchgate.netup.ac.zamdpi.com

| Compound | EC50 in C2C12 cells (mM) |

| Isothis compound acetate | 3.746 |

| Ivalin | 0.0029 |

| This compound | 3.792 |

Table 1: Cytotoxicity (EC50 values) of Sesquiterpene Lactones in C2C12 Cells. researchgate.netup.ac.za

This difference in potency, with Ivalin being approximately 1000 times more toxic than this compound and isothis compound acetate in this model, suggests that subtle structural differences, potentially related to the accessibility or reactivity of the Michael acceptor sites or other factors influencing cellular uptake and interaction, play a critical role in determining biological activity. researchgate.netmdpi.com The exocyclic methylene (B1212753) groups are believed to enhance the toxicity of these sesquiterpene lactones. mdpi.com

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of chiral compounds, including many natural products like this compound. labster.comnumberanalytics.comnih.gov The specific spatial orientation of functional groups can dictate how a molecule interacts with biological targets, such as enzymes or receptors. numberanalytics.com

Pre Clinical Biological Activities and Molecular Mechanisms of Action

Cytotoxicity in In Vitro Cellular Models

Studies investigating the cellular effects of geigerin have primarily utilized in vitro models to understand its direct impact on cells.

Effects on Murine Myoblast Cell Lines (e.g., C2C12)

The murine myoblast cell line C2C12 has been employed as a suitable in vitro model to evaluate the cytotoxicity induced by this compound, particularly in the context of myotoxicity associated with 'vermeersiekte'. Exposure of C2C12 myoblasts to this compound has demonstrated a concentration-dependent cytotoxic response. nih.govnih.govx-mol.netup.ac.za

Experiments involving exposure to this compound at concentrations of 2.0 mM, 2.5 mM, and 5.0 mM for periods of 24, 48, and 72 hours have shown varying degrees of cytotoxicity. nih.govnih.govx-mol.net The median effective concentration (EC50) for this compound in C2C12 cells, as determined by the methyl-thiazolyl-tetrazolium (MTT) assay, was calculated to be 3.792 mM. up.ac.za

Below is a summary of observed effects in C2C12 cells exposed to different concentrations of this compound:

| Concentration (mM) | Exposure Time (h) | Observed Effects | Citation |

| 2.0, 2.5, 5.0 | 24 | Concentration-dependent cytotoxic response, Apoptosis | nih.govnih.gov |

| 2.0, 2.5, 5.0 | 48 | Concentration-dependent cytotoxic response | nih.govx-mol.net |

| 2.0, 2.5, 5.0 | 72 | Concentration-dependent cytotoxic response, Necrotic features (at highest concentration) | nih.govx-mol.net |

Mechanisms of Cell Death Induction (e.g., Apoptosis induction and observed necrotic features)

Investigations into the mechanisms of cell death induced by this compound in C2C12 myoblasts have identified apoptosis as a primary pathway. Apoptosis was detected through annexin (B1180172) V flow cytometry, particularly evident within the first 24 hours of exposure. nih.govnih.gov Transmission electron microscopy (TEM) studies further supported these findings by revealing the presence of apoptotic bodies. nih.govnih.gov Apoptosis has been described as the main mechanism by which this compound induces cell death in this model. nih.govresearchgate.net

While apoptosis appears to be the predominant mechanism, some ultrastructural lesions characteristic of necrosis were also observed, particularly at the highest this compound concentration (5.0 mM) after 72 hours of exposure. nih.gov However, initial assessments using lactate (B86563) dehydrogenase (LDH) and propidium (B1200493) iodide (PI) flow cytometry indicated that myoblast cell membranes were not significantly injured in the earlier stages of exposure. nih.govnih.gov

Effects on Cellular Energetics (e.g., Inhibition of Mitochondrial Respiration and Glycolysis)

Information specifically detailing the effects of this compound on mitochondrial respiration and glycolysis in the studied myoblast cell lines was not available in the consulted literature.

Impacts on Cytoskeletal Components (e.g., Disorganization of Desmin Intermediate Filaments)

This compound has been shown to impact the cytoskeletal structure of murine myoblasts. Exposure of C2C12 cells to this compound resulted in the disorganization and the formation of dot-like perinuclear aggregates of desmin intermediate filaments. x-mol.netup.ac.zadntb.gov.uanih.gov This effect was observed to be concentration-dependent. x-mol.netnih.gov Importantly, other components of the cytoskeleton, such as β-tubulin, the desmin-associated proteins αB-crystallin and synemin, and the microfilament F-actin, remained unaffected by this compound exposure. x-mol.netnih.gov The observed disorganization and aggregation of desmin are considered significant and may contribute to explaining some of the striated muscle lesions seen in animals affected by 'vermeersiekte'. x-mol.netnih.gov

In Vivo Pre-clinical Investigations using Animal Models

The myotoxic effects of Geigeria species, containing this compound, have been documented through in vivo studies, primarily in livestock models susceptible to 'vermeersiekte'.

Myotoxicity in Livestock Models (e.g., 'Vermeersiekte' in sheep)

'Vermeersiekte', a plant poisoning economically significant in southern Africa, is caused by the ingestion of Geigeria species and affects livestock, particularly sheep. nih.govnih.govx-mol.netresearchgate.netnih.govangoras.co.za Sesquiterpene lactones, including this compound, vermeerin, and ivalin (B1214184), are considered the toxic principles responsible for the striated muscle lesions observed in affected animals. nih.govnih.govx-mol.netresearchgate.netnih.govangoras.co.za

The disease is characterized by microscopic and ultrastructural lesions in both skeletal and cardiac muscle. x-mol.netresearchgate.netnih.gov Experimental reproduction of 'vermeersiekte' in sheep has been achieved through the administration of Geigeria plant material containing these sesquiterpene lactones. nih.govangoras.co.zaresearchgate.netnih.gov Clinical signs in affected sheep can include weakness, anorexia, difficulty keeping pace with the flock, regurgitation, bloat, stiffness, and paralysis. angoras.co.za Pathologically, striated muscle degeneration and necrosis are observed, primarily affecting the skeletal and oesophageal musculature. angoras.co.za It has been noted that regurgitation is not a consistent clinical sign in sheep with 'vermeersiekte'. nih.gov Diagnostic investigations in experimental settings have included the evaluation of contrast radiography of the oesophagus and examination of tissue biopsies from oesophageal and skeletal muscles, which have shown diagnostic value. nih.gov

Correlative Pathological Observations in Affected Tissues (e.g., striated muscle lesions)

Ingestion of Geigeria species containing sesquiterpene lactones, including this compound, is known to cause "vermeersiekte" in sheep, an economically significant poisoning in southern Africa. thegoodscentscompany.com, nih.gov, tcmsp-e.com, chem960.com, uniprot.org This condition is characterized by notable striated muscle lesions. thegoodscentscompany.com, nih.gov, tcmsp-e.com, chem960.com Pathological observations in affected animals include degeneration and necrosis of both skeletal and oesophageal musculature. thegoodscentscompany.com This muscular damage can lead to a lack of tonus or peristaltic activity in the oesophagus and stasis of the rumen. thegoodscentscompany.com These effects can mechanically interfere with eructation and regurgitation, which may be interpreted clinically as vomition. thegoodscentscompany.com

Histopathological examination of oesophageal and skeletal muscle tissues from affected animals reveals vacuolisation and hyalinization, indicative of myofibril degeneration. thegoodscentscompany.com Foci of myocardial degeneration and necrosis have also been observed, particularly in the inner third of the left ventricular wall and throughout the interventricular septum. thegoodscentscompany.com

In vitro studies utilizing murine myoblast (C2C12) cells have provided further insight into the cellular effects of this compound. Exposure of these cells to increasing concentrations of this compound resulted in a concentration-dependent cytotoxic response. nih.gov, tcmsp-e.com Microscopic examination showed disorganization and dot-like perinuclear aggregation of desmin filaments within the cells. nih.gov Other cytoskeletal proteins, such as β-tubulin and the microfilament F-actin, as well as desmin-associated proteins like αB-crystallin and synemin, appeared unaffected under these conditions. nih.gov The observed disorganization and aggregation of desmin following this compound exposure are considered significant and may contribute to explaining some of the striated muscle lesions noted in "vermeersiekte". nih.gov, uniprot.org Apoptosis has been identified as a primary mechanism underlying the this compound-induced cell death observed in myoblasts, although some ultrastructural lesions characteristic of necrosis were also noted at the highest this compound concentrations after 72 hours of exposure. tcmsp-e.com

General Biological Effects of Sesquiterpene Lactones Relevant to this compound (e.g., anti-inflammatory, anti-tumor, anti-bacterial activities)

Sesquiterpene lactones represent a diverse class of plant-derived phytochemicals known for a range of biological activities. nih.gov, wikipedia.org, fishersci.com, plantaedb.com, ctdbase.org These compounds have been explored for their pharmacological properties, which include anti-inflammatory, anti-tumor (anticancer), anti-viral, anti-microbial, anti-malarial, anti-diabetic, and analgesic effects. nih.gov, wikipedia.org, fishersci.com, plantaedb.com, ctdbase.org Their diverse biological actions make them promising subjects for drug discovery efforts. wikipedia.org

While the broad class of sesquiterpene lactones exhibits these varied effects, this compound itself has been reported to demonstrate biological effects against emesis, respiratory suppression, and bacteria. nih.gov The study of the general properties of sesquiterpene lactones provides a broader context for understanding the potential bioactivities of individual compounds like this compound.

Elucidation of Molecular Targets and Interaction Mechanisms (e.g., reactivity with sulfhydryl-containing cellular enzymes, protein modulation)

A key aspect of the molecular mechanism of action for many sesquiterpene lactones involves their reactivity with sulfhydryl groups. nih.gov, plantaedb.com, researchgate.net These phytochemicals can attach to the free sulfhydryl (-SH) groups present in proteins, which can disrupt protein function and influence various biological processes, including cell growth, signaling pathways, cellular respiration, and apoptosis. nih.gov The high affinity of certain compounds for thiol groups in cysteine residues is a significant factor in mediating their effects on enzymes and other proteins. plantaedb.com, researchgate.net This interaction can lead to toxic effects and interference with cellular pathways. plantaedb.com, researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques play a vital role in assessing the purity of Geigerin samples and quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of sesquiterpene lactones, including this compound up.ac.zaup.ac.za. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase, allowing for the isolation and quantification of individual components within a mixture onlineorganicchemistrytutor.com.

Studies on Geigeria species have utilized HPLC for the analysis of sesquiterpene lactones. For instance, HPLC analysis was employed to evaluate the in vitro metabolism of parthenolide, another sesquiterpene lactone found in Geigeria, indicating the suitability of this technique for analyzing related compounds like this compound up.ac.za. Explicitly, HPLC analysis has been used in studies involving this compound isolated from Geigeria aspera up.ac.za.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds filab.frthermofisher.comwikipedia.org. While this compound is a sesquiterpene lactone and its volatility might be a consideration, GC-MS is broadly applicable for analyzing a range of organic molecules and can be used for both qualitative and quantitative analysis filab.frthermofisher.com. GC-MS separates components based on their boiling points and polarity before they are detected by a mass spectrometer, which provides information about their mass-to-charge ratio and fragmentation patterns thermofisher.comtechnologynetworks.com. This technique is valuable for analyzing complex mixtures and can be used for targeted or untargeted analysis, including the identification of unknown compounds and trace level contaminants thermofisher.comtechnologynetworks.com. Although specific detailed applications of GC-MS solely for this compound's routine purity assessment and quantification were not extensively detailed in the provided results, GC-MS is a standard technique for the analysis of organic compounds and could be applied to this compound, potentially after derivatization to increase volatility if necessary.

Spectroscopic Methods for Further Qualitative and Quantitative Analysis

Spectroscopic methods provide invaluable information for the qualitative identification and structural elucidation of this compound, and can also be adapted for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is a fundamental tool for determining the connectivity and environment of atoms within a molecule onlineorganicchemistrytutor.comwisc.eduhdki.hr. Studies on this compound have utilized 1D and 2D NMR spectroscopy for the deduction of its structure researchgate.net. NMR can confirm the presence of specific functional groups and the arrangement of carbon and hydrogen atoms, providing detailed structural insights onlineorganicchemistrytutor.com. Structural verification of pure this compound has been performed using NMR nih.gov.

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation onlineorganicchemistrytutor.comtechnologynetworks.com. MS is often coupled with chromatographic techniques like GC or LC (as in GC-MS or LC-MS) to analyze components after separation onlineorganicchemistrytutor.comtechnologynetworks.com. LC-MS has been used for the identification of compounds, including the tentative identification of this compound in plant extracts mdpi.comnih.gov. While NMR is typically used for detailed structural confirmation of pure compounds, MS, especially in conjunction with chromatography, is powerful for identifying and quantifying components in mixtures, even at trace levels thermofisher.comtechnologynetworks.com.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths onlineorganicchemistrytutor.comchemohollic.com. While not as definitive for complete structural elucidation as NMR or MS, IR spectroscopy can complement other techniques by confirming the presence of characteristic functional groups within the this compound structure, such as carbonyl or hydroxyl groups onlineorganicchemistrytutor.com.

Advanced Structural Confirmation Techniques for Natural and Synthetic Compounds

For definitive structural confirmation and the determination of absolute configuration, advanced techniques such as X-ray crystallography are employed. X-ray crystal diffraction analysis has been used to determine the absolute configurations of sesquiterpene lactones, including this compound derivatives researchgate.net. Specifically, the structure and relative stereochemistry of bromothis compound acetate (B1210297), a derivative of this compound, were established using X-ray crystal analysis, confirming the proposed structure of this compound gla.ac.ukrsc.org. This technique provides a three-dimensional representation of the molecule, revealing precise bond lengths, angles, and stereochemistry in the crystalline state rsc.org.

The total synthesis of natural products like this compound also plays a role in structural confirmation. A successful total synthesis that yields a compound spectroscopically and chromatographically identical to the natural product provides strong evidence for the proposed structure researchgate.netorganic-chemistry.org.

Method Development for Detection and Quantification in Complex Biological or Environmental Matrices

Analyzing this compound in complex biological or environmental matrices, such as plant extracts or biological samples, presents significant analytical challenges due to the presence of numerous other compounds that can interfere with detection and quantification nih.govchromatographytoday.com. Method development in these matrices requires strategies to isolate or selectively detect the analyte of interest.

Sample preparation techniques are critical and may involve extraction, cleanup, and concentration steps to isolate this compound from the matrix components nih.govchromatographytoday.com. Techniques such as solid-phase extraction (SPE) can be employed to enrich the analyte and remove interfering substances nih.gov.

Chromatographic techniques, particularly HPLC and GC-MS, are essential for separating this compound from matrix components before detection chromatographytoday.comup.ac.za. The choice of stationary phase, mobile phase, and chromatographic conditions must be optimized to achieve adequate resolution.

Detection methods need to be sensitive and selective. Mass spectrometry, especially coupled with chromatography (LC-MS or GC-MS), is highly valuable for its ability to identify compounds based on their mass spectra, providing a high degree of specificity even in complex mixtures thermofisher.comtechnologynetworks.comchromatographytoday.com. Method validation is crucial to ensure the accuracy, precision, sensitivity, and selectivity of the developed method for the specific matrix being analyzed nih.gov. This involves determining parameters such as the limit of detection (LOD) and limit of quantification (LOQ) in the presence of the matrix.

Research on analyzing compounds in complex matrices, such as phenolic acids in Geigeria alata extracts using validated HPLC-UV and LC-MS methods, demonstrates the general approaches taken for plant-derived compounds nih.govresearchgate.net. While these studies focused on different compounds, the principles of method development, including sample preparation, chromatographic separation, and sensitive detection, are applicable to the analysis of this compound in similar complex biological or environmental samples. The development of robust analytical methods is necessary for accurate detection and quantification of this compound in research related to its natural occurrence and potential biological activities.

Historical Perspectives on Geigerin Research

Early Isolation and Characterization Efforts.

The initial isolation of geigerin can be traced to studies of the plant Geigeria aspera, colloquially known as the "vomiting bush." up.ac.zaorganic-chemistry.org This plant, indigenous to southern Africa, was recognized for its association with "vermeersiekte," a vomiting disease observed in livestock, particularly sheep. up.ac.zaresearchgate.net Early research in 1936 by Rimington and Roets successfully isolated a neutral lactonic bitter principle from toxic consignments of Geigeria aspera, which they named this compound. gla.ac.ukup.ac.za This isolated substance was determined to have the molecular formula C₁₅H₂₀O₄. up.ac.za this compound was noted to crystallize from water or moist organic solvents, typically with one molecule of water of crystallization. up.ac.za Early characterization efforts indicated the presence of isomerism, with anhydrous forms exhibiting different melting points, although the same optical activity was observed for both isomers in the same solvent. up.ac.za Preliminary chemical tests conducted during this early period explored the compound's reactivity, noting its ability to form a 2:4 dinitrophenylhydazone under acidic conditions and a striking cherry-red color reaction with cold hydrochloric acid. up.ac.za

Evolution of Structural Assignment and Confirmation.

Following its isolation, the determination of this compound's chemical structure was a significant undertaking. Early work focused on establishing its constitution, identifying it as a sesquiterpenoid lactone. nih.govrsc.org The structural assignment evolved through various chemical and spectroscopic methods available at the time. A key milestone in confirming the structure of this compound was achieved through X-ray analysis. Specifically, the structure was confirmed by the X-ray crystal diffraction analysis of a derivative, bromothis compound acetate (B1210297). up.ac.zaupc.edu.pe This technique provided definitive information about the arrangement of atoms in the molecule, crucial for validating proposed structures. The use of X-ray analysis of derivatives like bromothis compound acetate has been a powerful tool in the structure elucidation of complex natural products. upc.edu.penih.gov Modern spectroscopic techniques, including 1D and 2D NMR spectroscopy and mass spectrometry, have also been employed in later studies to further characterize this compound and confirm its structure. up.ac.za

This compound is recognized as a member of the guaianolide family of sesquiterpene lactones, characterized by a 5,7,5-tricyclic ring system. organic-chemistry.org

The PubChem database lists this compound with the molecular formula C₁₅H₂₀O₄ and CAS Number 436-45-3. nih.govscielo.org.za It is associated with two different PubChem CIDs, 101676 and 442244, each listing a slightly different computed IUPAC name reflecting variations in assigned stereochemistry: (1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione (CID 101676) and (1S,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione (CID 442244). nih.govscielo.org.za

Here is a table summarizing some key identifiers and properties:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₄ | PubChem nih.govscielo.org.za |

| Molecular Weight | 264.32 g/mol | PubChem nih.govscielo.org.za |

| CAS Number | 436-45-3 | PubChem nih.govscielo.org.za |

| PubChem CID 1 | 101676 | PubChem scielo.org.za |

| PubChem CID 2 | 442244 | PubChem nih.gov |

| IUPAC Name (CID 101676) | (1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione | PubChem scielo.org.za |

| IUPAC Name (CID 442244) | (1S,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione or 4-Hydroxy-3,5,8-trimethyl-3a,7,7a,8,9,9a-hexahydroazuleno[6,5-b]furan-2,6(3H,4H)-dione | PubChem nih.gov |

Milestones in Synthetic Chemistry and Biological Understanding of this compound.

The synthesis of natural products like this compound is a significant area of organic chemistry, often providing routes to confirm structures and enable further study. The total synthesis of this compound has been a subject of research. A notable total synthesis was reported by Deprés and co-workers in 2007. organic-chemistry.orgup.ac.za This synthesis involved several key chemical transformations to construct the complex 5,7,5-tricyclic guaianolide framework of this compound. organic-chemistry.org The synthetic route described included a regioselective [2+2] cycloaddition reaction, followed by a ring-expansion to establish the 5,7-membered ring system. organic-chemistry.org Other steps involved the use of DMDO for oxidation to generate a hydroxyl group with controlled stereochemistry and the formation of the lactone ring under acidic conditions. organic-chemistry.org A challenging aspect of the synthesis was reported to be an sp²-sp³ Suzuki coupling. organic-chemistry.org The Deprés synthesis was not the first in this family of compounds, with earlier work by Lee and Barton also referenced in the context of this compound synthesis. organic-chemistry.org

In terms of biological understanding, this compound's history is closely tied to its source plant, Geigeria aspera, and the associated livestock poisoning. up.ac.zaresearchgate.net While initially suspected as the primary toxic principle responsible for "vermeersiekte," later research suggested that other compounds, such as vermeerin, might be the main culprits, although this compound was not considered entirely devoid of pharmacological properties. up.ac.zanih.gov this compound is classified as a sesquiterpene lactone, a class of natural products known for a variety of biological activities. gla.ac.ukscielo.org.za Research has included investigating the cytotoxicity of this compound, often in comparison to other sesquiterpene lactones isolated from Geigeria aspera, such as isothis compound acetate and ivalin (B1214184). up.ac.za These studies contribute to understanding the potential biological effects of this compound, although detailed mechanisms and in vivo effects are complex areas of ongoing research for natural products. up.ac.za

Emerging Research Avenues and Future Directions

Unexplored Biosynthetic Details and Engineering of Production Pathways.

The biosynthesis of sesquiterpene lactones, including Geigerin, involves complex enzymatic pathways. While some aspects of sesquiterpene biosynthesis are understood, the specific details for many individual compounds like this compound remain to be fully elucidated. Future research could focus on identifying the complete set of enzymes involved in this compound biosynthesis in Geigeria aspera. This includes understanding the cyclization steps leading to the guaianolide skeleton and the subsequent modifications that result in the specific functional groups present in this compound organic-chemistry.orglboro.ac.uk.

Engineering of production pathways could leverage this knowledge for sustainable and potentially more efficient production of this compound. This might involve synthetic biology approaches to reconstitute the biosynthetic pathway in heterologous hosts such as yeast or bacteria google.comoup.com. Such engineering efforts could offer an alternative to extraction from plant material, which can be subject to variations in yield based on environmental factors and plant availability. Research could explore optimizing gene expression, enzyme activity, and metabolic flux within the engineered host to maximize this compound production google.com.

Development of Novel and Green Synthetic Strategies for Complex Analogs.

The total synthesis of this compound has been reported, demonstrating access to the guaianolide core structure organic-chemistry.orgnih.gov. However, the development of novel and greener synthetic strategies is an important area for future research. Current synthetic routes can be multi-step and may involve the use of hazardous reagents or generate significant waste organic-chemistry.org.

Future directions include exploring more environmentally friendly approaches, such as the use of catalysis, flow chemistry, or alternative energy sources like ultrasound or microwave irradiation worldscientific.comnih.govacs.org. Developing stereocontrolled synthesis methods that are highly efficient and atom-economical is also crucial for the sustainable production of this compound and its analogs nih.govresearchgate.net. Research could focus on designing synthetic routes that allow for the facile generation of complex analogs with modified structures, which could then be evaluated for altered biological activities researchgate.netsc.edu. The synthesis of 2-cyclopentenones, a structural feature found in some sesquiterpene lactones, is an area where novel strategies are being developed thieme-connect.com.

Identification of New Molecular Targets and Downstream Signaling Pathways.

Research has indicated that this compound exhibits cytotoxic effects, inducing apoptosis in certain cell lines, such as murine myoblasts scielo.org.zaojvr.org. The mechanism of action of this compound and its specific molecular targets are not fully understood. Future research should aim to identify the primary molecular targets that mediate this compound's biological effects. This could involve using techniques such as pull-down assays, activity-based protein profiling, or target identification through genetic screening researchgate.nettmc.edu.

Further investigation into the downstream signaling pathways activated or inhibited by this compound is also necessary. Studies have suggested that sesquiterpene lactones can interact with sulfhydryl-containing enzymes and inhibit mitochondrial respiration and glycolysis up.ac.zaresearchgate.net. Elucidating the specific signaling cascades, such as those involving MAPK or NF-κB pathways, that are affected by this compound would provide a deeper understanding of its cellular effects researchgate.netplos.org. Understanding these pathways could reveal potential therapeutic applications or highlight potential toxicological mechanisms.

Advanced Pre-clinical Model Development for Mechanistic Studies.

While in vitro studies using cell lines like C2C12 myoblasts have provided initial insights into this compound's cytotoxicity, advanced pre-clinical models are needed for more comprehensive mechanistic studies scielo.org.zaojvr.org. Future research should focus on developing and utilizing more complex in vitro and in vivo models that better recapitulate human physiology and disease states biocytogen.comcrownbio.comnih.gov.

This could include the use of three-dimensional cell cultures, organoids, or co-culture systems that incorporate different cell types relevant to the biological effect being studied crownbio.com. In vivo models, such as genetically modified mice or xenograft models, could be employed to study the pharmacokinetics, pharmacodynamics, and efficacy of this compound and its analogs in a living system biocytogen.comnih.gov. These models would be invaluable for understanding the systemic effects of this compound, its metabolism, and its potential interactions with other biological processes up.ac.za. Utilizing advanced imaging techniques in these models could also provide spatial and temporal information on this compound's distribution and effects nih.gov.

Comparative Investigations with Other Sesquiterpene Lactones and Natural Products.

This compound belongs to the large family of sesquiterpene lactones, many of which exhibit diverse biological activities ctdbase.orgnih.gov. Comparative investigations between this compound and other sesquiterpene lactones are essential to understand the structure-activity relationships within this class of compounds nih.govdntb.gov.ua. Studies have already shown differences in the toxicity of this compound compared to other sesquiterpene lactones like ivalin (B1214184) and parthenolide, suggesting that subtle structural variations can lead to significant differences in biological potency nih.govresearchgate.netmdpi.com.

Future research should involve systematic comparative studies to identify the structural features responsible for specific activities, such as cytotoxicity, anti-inflammatory effects, or other potential therapeutic properties mdpi.com. Comparing this compound's activity and mechanisms with other natural products could also reveal synergistic or antagonistic effects and help identify potential combinations for therapeutic applications. This comparative approach can guide the rational design of novel sesquiterpene lactone analogs with improved efficacy or reduced toxicity.

Q & A

Basic Research Questions

Q. What in vitro models and assays are established for assessing Geigerin-induced cytotoxicity?

- Methodological Answer: The murine myoblast C2C12 cell line is widely used to evaluate this compound's cytotoxic effects. Key assays include:

- MTT assay to measure mitochondrial dehydrogenase activity and cell viability .

- LDH leakage assay to quantify membrane integrity damage .

- Annexin V/PI flow cytometry to distinguish apoptosis (Annexin V⁺/PI⁻) from necrosis (Annexin V⁻/PI⁺) .

- TEM to observe subcellular changes (e.g., mitochondrial matrix density loss, chromatin condensation) .

- Key Data: this compound exhibits concentration-dependent cytotoxicity (2.0–5.0 mM) with significant apoptosis induction at 24 hours (Annexin V⁺ cells: 67.66%–89.48% vs. 37.81% in controls) .

Q. What structural features of this compound influence its bioactivity?

- Methodological Answer: this compound (C₁₅H₂₀O₄) is a monocyclic sesquiterpene lactone. Critical structural attributes include:

- Lactone group : Implicated in membrane interaction and cytotoxicity .

- Isomerism : Two isomers (mp 169°C and 189°C) with identical optical activity, suggesting keto-enol tautomerism despite no detectable hydroxyl groups .

- Acid sensitivity : Reacts with concentrated HCl to form Geigeric acid, highlighting pH-dependent stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between apoptosis and necrosis markers in this compound-treated cells?

- Methodological Answer: Discrepancies arise when Annexin V detects apoptosis, but PI uptake (necrosis marker) remains low. Strategies include:

- Time-course analysis : Apoptosis peaks at 24 hours, while necrosis-like ultrastructural changes (e.g., swollen organelles) appear at 72 hours .

- TEM validation : Confirm apoptotic bodies (intact membranes) vs. necrotic features (membrane rupture) .

- LDH assay refinement : Use extended exposure times (>48 hours) to detect delayed membrane damage .

- Data Conflict Example: In C2C12 cells, this compound (5.0 mM, 72h) caused <20% LDH leakage despite TEM evidence of late-stage necrosis, suggesting assay sensitivity limitations .

Q. What experimental design considerations ensure reproducibility of this compound's cytotoxic effects across cell lines?

- Methodological Answer:

- Cell culture standardization : Use DMEM with 10% FBS and 4 mM glutamine; maintain humidity at 37°C/5% CO₂ .

- Solvent controls : Acetone concentrations must not exceed 0.5% to avoid solvent-induced artifacts .

- Metabolic activation : Include S9 liver fractions to assess bioactivation-dependent toxicity .

- Multi-assay correlation : Combine MTT (mitochondrial function), Annexin V (apoptosis), and TEM (morphology) for mechanistic clarity .

- Statistical Note: Use ANOVA with post-hoc tests (e.g., Tukey’s) to analyze concentration-dependent effects .

Q. How can researchers optimize conditions for studying this compound's subcellular effects?

- Methodological Answer:

- Fixation protocols : For TEM, use glutaraldehyde (2.5%) followed by osmium tetroxide to preserve organelle integrity .

- Dose selection : Prioritize 2.0–2.5 mM this compound for apoptosis-focused studies; higher doses (5.0 mM) may induce mixed death pathways .

- Differentiation models : Test this compound on differentiated C2C12 myotubes to evaluate cell-stage-specific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.